![molecular formula C13H10F2N6 B13438077 (E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole typically involves the reaction of 2,4-difluorobenzaldehyde with propargyl bromide in the presence of a base, followed by cyclization with sodium azide. The reaction conditions often include solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
科学的研究の応用
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The difluorophenyl group and triazole ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-1,1’-[2-(2,4-Dichlorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- (E)-1,1’-[2-(2,4-Dibromophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
Uniqueness
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H10F2N6 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
1-[(E)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4- |
InChIキー |
SVCXBLVWACGQFG-WMZJFQQLSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)/C(=C\N2C=NC=N2)/CN3C=NC=N3 |
正規SMILES |
C1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


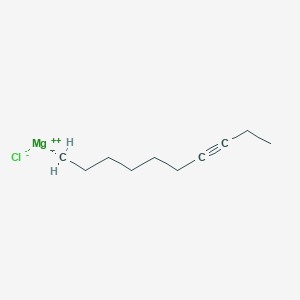
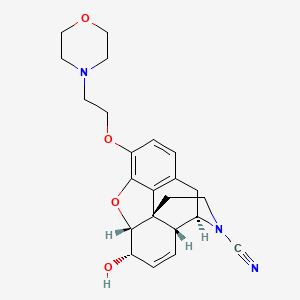
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
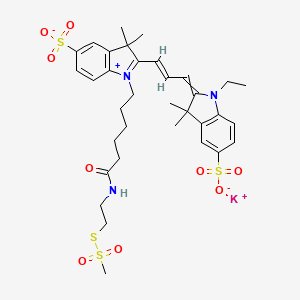
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
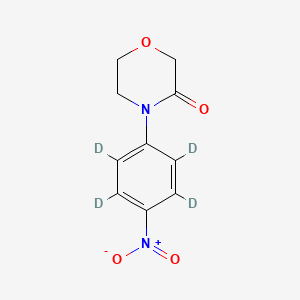
![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
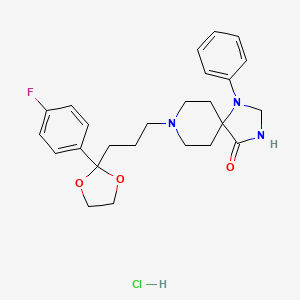
![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
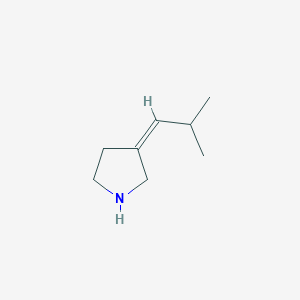
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
